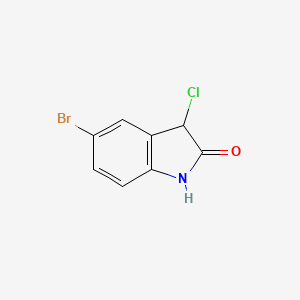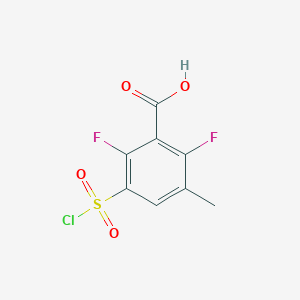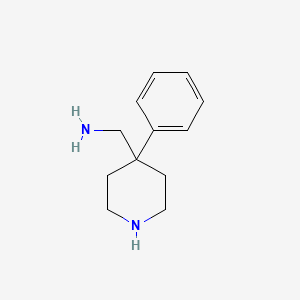
2-(2-Isocyanoethoxy)-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isocyanoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an isocyanate group attached to an ethoxy group, which is further connected to a methylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isocyanoethoxy)-2-methylpropane typically involves the reaction of 2-chloroethanol with potassium cyanate to form 2-isocyanoethanol. This intermediate is then reacted with 2-methylpropane-2-ol under basic conditions to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2-Isocyanoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding isocyanates or amides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Isocyanates, amides
Reduction: Amines
Substitution: Various substituted ethers
科学的研究の応用
2-(2-Isocyanoethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Isocyanoethoxy)-2-methylpropane involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Isocyanatoethyl methacrylate: Similar in structure but contains a methacrylate group.
2-Isocyanatoethyl benzene: Contains a benzene ring instead of a methylpropane backbone.
Uniqueness
2-(2-Isocyanoethoxy)-2-methylpropane is unique due to its specific combination of an isocyanate group with an ethoxy and methylpropane structure
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
2-(2-isocyanoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO/c1-7(2,3)9-6-5-8-4/h5-6H2,1-3H3 |
InChIキー |
LOPSGASRLSDPSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
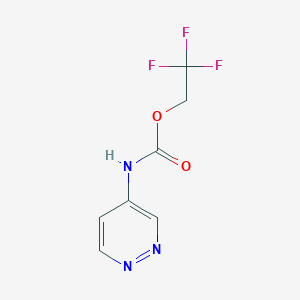

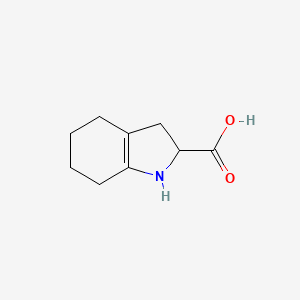
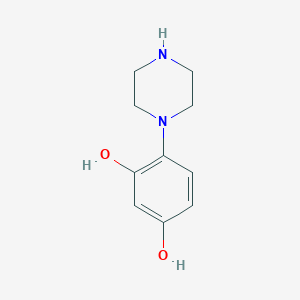
![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)

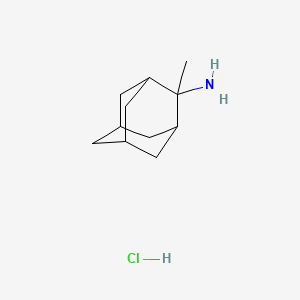
![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
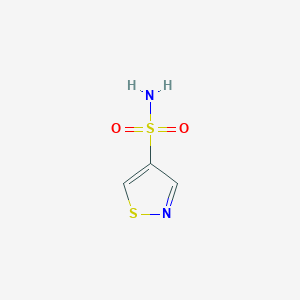
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
